(S)-2-((S)-3-(1H-Imidazol-5-yl)-2-(2-palmitamidoacetamido)propanamido)-6-aminohexanoic acid hydrochloride
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Overview
Description
Palmitoyl Tripeptide-1 (hydrochloride): is a synthetic peptide composed of three amino acids: glycine, histidine, and lysine, linked to a palmitoyl group. This compound is widely used in the cosmetic industry for its anti-aging properties. It is known to stimulate collagen production, thereby improving skin elasticity and reducing wrinkles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Palmitoyl Tripeptide-1 involves several steps:
Synthesis of Pal-Gly-OH: This step involves the coupling of palmitic acid with glycine.
Synthesis of Pal-Gly-His-OH: The glycine derivative is then coupled with histidine.
Synthesis of Pal-Gly-His-(Cbz)Lys-OH: The histidine derivative is further coupled with lysine, protected by a carbobenzoxy (Cbz) group.
Final Deprotection and Purification: The Cbz group is removed, and the final product is purified and dried under vacuum.
Industrial Production Methods: The industrial production of Palmitoyl Tripeptide-1 follows similar synthetic routes but on a larger scale. The process involves:
- Use of automated peptide synthesizers.
- Large-scale purification techniques such as high-performance liquid chromatography (HPLC).
- Solvent recovery systems to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Palmitoyl Tripeptide-1 undergoes several types of chemical reactions:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can undergo substitution reactions, particularly at the lysine residue.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents under controlled conditions.
Substitution: Various alkylating agents under basic conditions.
Major Products:
Oxidation Products: Oxo-histidine derivatives.
Reduction Products: Reduced forms of the peptide.
Substitution Products: Alkylated derivatives of the peptide.
Scientific Research Applications
Chemistry: Palmitoyl Tripeptide-1 is used in the study of peptide synthesis and modification. It serves as a model compound for understanding peptide behavior and interactions .
Biology: In biological research, this compound is used to study cell signaling pathways, particularly those involved in collagen synthesis and skin regeneration .
Medicine: Palmitoyl Tripeptide-1 is explored for its potential in wound healing and tissue regeneration. Its ability to stimulate collagen production makes it a candidate for therapeutic applications .
Industry: The cosmetic industry extensively uses Palmitoyl Tripeptide-1 in anti-aging products. It is a key ingredient in formulations aimed at reducing wrinkles and improving skin elasticity .
Mechanism of Action
Palmitoyl Tripeptide-1 exerts its effects by mimicking the natural signaling molecules in the skin. It binds to specific receptors on fibroblasts, stimulating the production of collagen and glycosaminoglycans. This leads to improved skin structure and reduced signs of aging .
Comparison with Similar Compounds
Palmitoyl Pentapeptide-4: Another peptide used in anti-aging products, known for its collagen-stimulating properties.
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.
Acetyl Hexapeptide-8: Commonly used in anti-wrinkle formulations for its muscle-relaxing effects
Uniqueness: Palmitoyl Tripeptide-1 is unique due to its specific amino acid sequence and the presence of the palmitoyl group, which enhances its lipophilicity and skin penetration. This makes it particularly effective in stimulating collagen production and improving skin elasticity .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54N6O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31;/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41);1H/t25-,26-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJGVVVAOCMKF-CCQIZPNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55ClN6O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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